![molecular formula C8H11NS B2842143 {[1-(3-Thienyl)cyclopropyl]methyl}amine CAS No. 1368118-35-7](/img/structure/B2842143.png)
{[1-(3-Thienyl)cyclopropyl]methyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[1-(3-Thienyl)cyclopropyl]methyl}amine” is a chemical compound with the CAS Number: 1368118-35-7 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H11NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3,6,9H2 . The compound has a molecular weight of 153.25 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1-(3-Thienyl)cyclopropylmethyl has been extensively studied for its potential applications in the synthesis of various compounds, such as drugs, pesticides, and other chemicals. It has been used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It has also been used in the synthesis of various natural products, such as steroids, terpenes, and alkaloids. Additionally, 1-(3-Thienyl)cyclopropylmethyl has been studied for its potential applications in the field of biochemistry and physiology.
Mécanisme D'action
1-(3-Thienyl)cyclopropylmethyl is a highly reactive compound and is used in many organic synthesis reactions. Its mechanism of action involves the reaction of the cyclopropylmethyl amine with a variety of reagents, such as aldehydes and ketones, to produce a variety of products, such as alcohols, aldehydes, and ketones. This reaction is known as a Grignard reaction.
Biochemical and Physiological Effects
1-(3-Thienyl)cyclopropylmethyl has been studied for its potential applications in the field of biochemistry and physiology. It has been found to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the modulation of gene expression, and the modulation of cell signaling pathways. Additionally, 1-(3-Thienyl)cyclopropylmethyl has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Thienyl)cyclopropylmethyl has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of using 1-(3-Thienyl)cyclopropylmethyl is its high reactivity, which makes it useful in a variety of reactions. Additionally, it is relatively easy to obtain and can be stored for long periods of time without significant degradation. However, 1-(3-Thienyl)cyclopropylmethyl is a highly reactive compound and can be hazardous if not handled properly. Additionally, it is a relatively expensive compound, which can limit its use in some laboratory experiments.
Orientations Futures
1-(3-Thienyl)cyclopropylmethyl has a wide range of potential applications in the synthesis of various compounds, such as drugs, pesticides, and other chemicals. In the future, there is potential for further research into the potential uses of 1-(3-Thienyl)cyclopropylmethyl in the synthesis of pharmaceuticals, pesticides, dyes, and fragrances. Additionally, further research could be conducted into the biochemical and physiological effects of 1-(3-Thienyl)cyclopropylmethyl, as well as its potential applications in the field of biochemistry and physiology. Finally, research could be conducted into the development of new and improved methods of synthesis and storage of 1-(3-Thienyl)cyclopropylmethyl.
Méthodes De Synthèse
1-(3-Thienyl)cyclopropylmethyl can be synthesized from cyclopropane through a number of methods. The most common method is the Grignard reaction, which involves the reaction of a Grignard reagent with cyclopropane. This reaction produces a cyclopropylmethyl amine, which can then be reacted with a variety of reagents to produce 1-(3-Thienyl)cyclopropylmethyl. Other methods of synthesis include the use of organometallic reagents, such as lithium and magnesium, and the use of aldehydes and ketones.
Propriétés
IUPAC Name |
(1-thiophen-3-ylcyclopropyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXOUGZJYCDQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

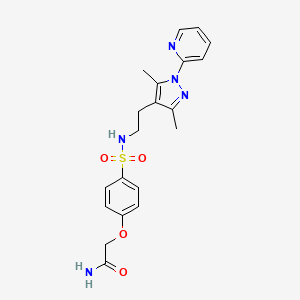
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2842062.png)
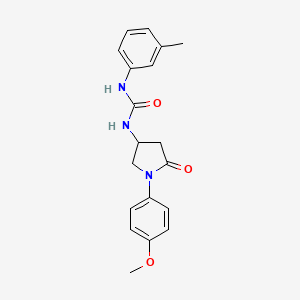
![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)
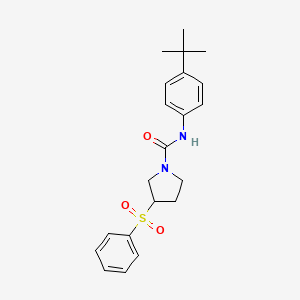
![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)
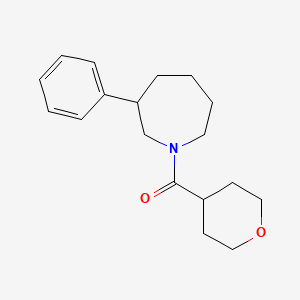

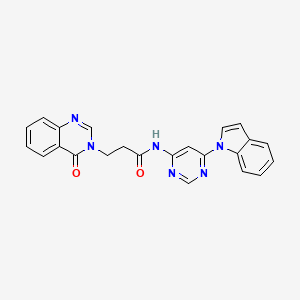
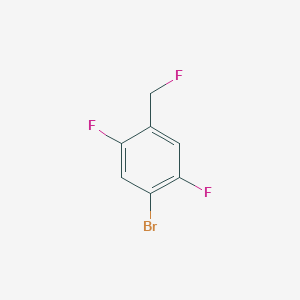
![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)
![8-[(4-Tert-butylphenyl)sulfonyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2842081.png)
![N-cyclohexyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2842083.png)